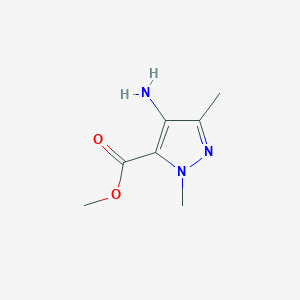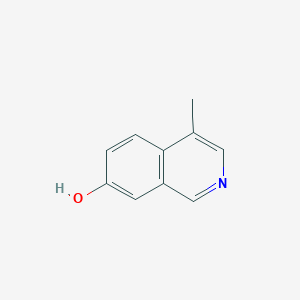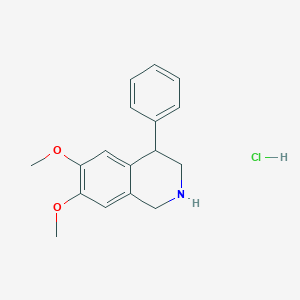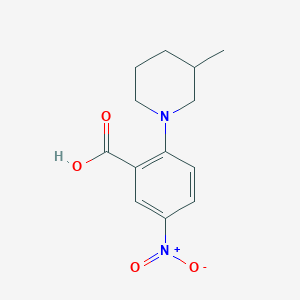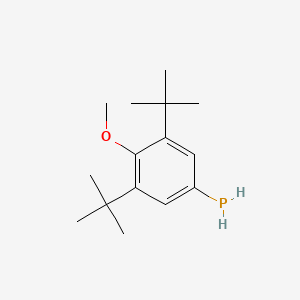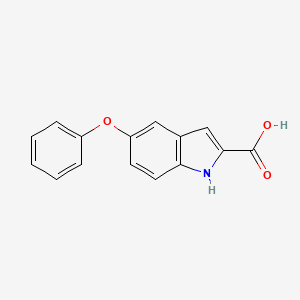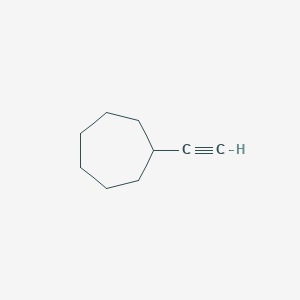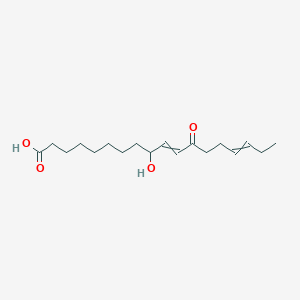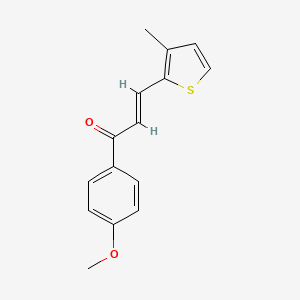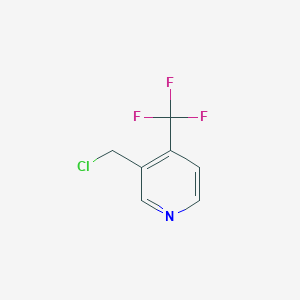
3-(Chloromethyl)-4-(trifluoromethyl)pyridine
Overview
Description
“3-(Chloromethyl)-4-(trifluoromethyl)pyridine” is a type of organic compound that contains a pyridine ring, a trifluoromethyl group, and a chloromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a trifluoromethyl group attached at the 4-position and a chloromethyl group attached at the 3-position . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethyl group in “this compound” can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and the presence of the trifluoromethyl and chloromethyl groups . Trifluoromethyl ketones (TFMKs) are known for their unique properties, which could be relevant to this compound .Scientific Research Applications
Synthesis and Structural Characterization :
- A study investigated the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, which is related to 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, and provided insights into its synthesis and structural characterization (Chernov'yants et al., 2011).
Intermediate for Herbicide Synthesis :
- The compound 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, closely related to this compound, has been identified as a key intermediate in the synthesis of the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).
Metalation and Functionalization :
- Research has shown that different trifluoromethyl-substituted pyridines, including compounds similar to this compound, can undergo selective metalation and subsequent functionalization, demonstrating their versatility in chemical synthesis (Schlosser & Marull, 2003).
Building Blocks for Research in Life Sciences :
- A study highlighted the use of (trifluoromethoxy)pyridines, related to this compound, as new and important building blocks for life-sciences-oriented research, underlining their significance in the field (Manteau et al., 2010).
Synthesis of Trisubstituted Pyridines :
- Recent advances have enabled the regioselective 3,4-difunctionalization of 3-chloropyridines, which are structurally similar to this compound, leading to the synthesis of various 2,3,4-trisubstituted pyridines (Heinz et al., 2021).
Antimicrobial and Antioxidant Activities :
- The antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine, a compound related to this compound, have been investigated, showing its potential in biologically active applications (Evecen et al., 2017).
Future Directions
The future directions for “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” could involve further exploration of its synthesis, properties, and potential applications. The increasing importance of the trifluoromethyl group in various fields suggests that there could be significant interest in compounds like this .
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule .
Biochemical Pathways
The trifluoromethylation process affects the synthesis of diverse fluorinated compounds through selective C–F bond activation . This process is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Result of Action
The result of the action of this compound is the synthesis of diverse fluorinated compounds through selective C–F bond activation . These fluorinated compounds have various applications in pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature and pH. Moreover, the presence of other substances can also influence the compound’s action through competitive reactions.
: Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) : The inductive-effect of electron withdrawing trifluoromethyl for thermally activated delayed fluorescence: tunable emission from tetra- to penta-carbazole in solution processed blue OLEDs - Chemical Communications (RSC Publishing) : Redox potentials of trifluoromethyl-containing compounds : Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing)
Properties
IUPAC Name |
3-(chloromethyl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-3-5-4-12-2-1-6(5)7(9,10)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZOSQNZWBBWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


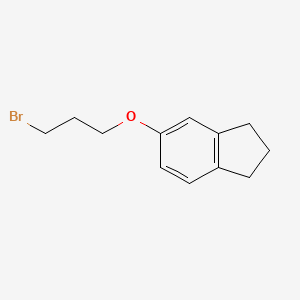
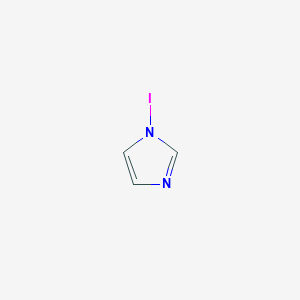
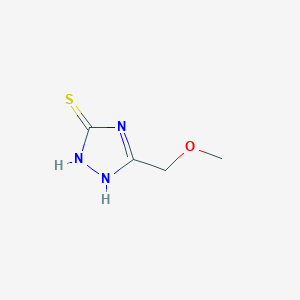
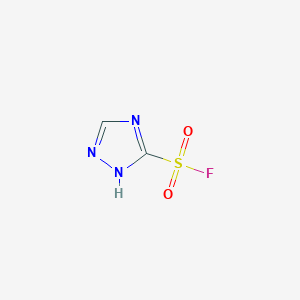
![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)
